Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-4-8-18(9-5-11)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLMVWSCWCBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) with Pyrazine Derivatives
Reaction Optimization and Yield Improvement
Solvent and Base Selection
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMSO > DMF > THF | +15–20% | |
| Base | Cs2CO3 > K2CO3 > Et3N | +10–12% | |
| Temperature | 120°C (microwave) | +25% vs. reflux |
Microwave-assisted synthesis in DMSO with Cs2CO3 achieves 60–74% yields for SNAr steps, compared to 40–50% under conventional heating.
Purification Techniques
- Flash Chromatography : Silica gel with gradient elution (0–5% MeOH/DCM) resolves Boc-protected intermediates.
- Crystallization : Ethyl acetate/hexane mixtures produce high-purity tert-butyl carbamates (≥95% HPLC purity).
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Pyrazine vs. Pyridine: The pyrazine substituent in the main compound provides two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine analogs (e.g., 4-cyanopyridin-2-yl), which have only one nitrogen .
- Aromatic vs. Aliphatic Substituents : Chlorobenzyl (aromatic) and oxetane (aliphatic) groups modulate lipophilicity. The former increases membrane permeability but risks metabolic oxidation, while the latter improves aqueous solubility .
- Functional Group Diversity : The tetrahydrofuran carbonyl group introduces ester-like properties, enabling hydrolysis under physiological conditions, which is advantageous for prodrug strategies .
Physicochemical Properties
Key Trends :
- The 2-chlorobenzyl analog exhibits the highest molecular weight and lipophilicity (LogP ~3.2), favoring interactions with hydrophobic protein pockets.
- The oxetane analog’s lower LogP (~1.5) aligns with its role in improving solubility, critical for oral bioavailability .
Biological Activity
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate, also known by its CAS number 1242240-88-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- IUPAC Name : tert-butyl N-(pyridin-2-yl)piperidin-4-ylcarbamate
Antimicrobial Activity
The compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it demonstrates efficacy against various drug-resistant strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Bactericidal |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Bactericidal |
| Staphylococcus epidermidis | Low concentrations | Biofilm inhibition |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in treating infections caused by resistant strains .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate selective toxicity towards tumor cells while sparing non-tumorigenic cells. For example:
| Cell Line | IC (μM) | Remarks |
|---|---|---|
| Murine TLX5 lymphoma | 1.5 | Significant growth inhibition |
| Human fibroblast cells | >100 | Minimal cytotoxicity observed |
This selective action highlights its potential as an anticancer agent with reduced side effects compared to conventional chemotherapeutics .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest involvement in modulating immune responses via Toll-like receptor (TLR) pathways, particularly TLR7/8 antagonism, which may contribute to its efficacy in treating immune disorders .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial properties of various compounds similar to this compound, demonstrating enhanced activity against both Gram-positive and Gram-negative bacteria when combined with specific amino acids . -
Cytotoxicity Assessment :
Research conducted at the University of Western Australia explored the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibition of tumor growth while preserving healthy cell viability . -
Pharmacological Investigations :
A recent patent application discussed the use of compounds like this compound as potential therapeutic agents for immune modulation and cancer treatment, emphasizing their role in targeting specific cellular pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a two-step process:
Coupling reaction : React pyrazine-2-carbonyl chloride with piperidin-4-amine in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature.
Carbamate formation : Treat the intermediate with tert-butyl chloroformate under similar conditions.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Yield improvements focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine), inert atmosphere (N₂), and temperature control (0–25°C). Purity is validated by HPLC (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- NMR : ¹H/¹³C NMR (CDCl₃) to identify piperidine protons (δ 3.0–3.5 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and tert-butyl groups (δ 1.4 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.3) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How does the tert-butyl carbamate group influence the compound’s stability under varying storage conditions?
- Stability profile :
- Thermal stability : Decomposes above 150°C; store at 2–8°C under inert gas (argon).
- Hydrolytic sensitivity : Susceptible to acidic/basic hydrolysis (e.g., TFA in DCM cleaves the carbamate at RT in 3 hours) .
- Degradation studies : Monitor via TLC or HPLC; primary degradation products include piperidin-4-amine derivatives .
Advanced Research Questions
Q. What reaction mechanisms govern the deprotection of the tert-butyl carbamate group, and how do competing pathways affect yield?
- Mechanism : Acid-catalyzed cleavage (e.g., HCl/MeOH) proceeds via protonation of the carbonyl oxygen, leading to tert-butanol release and amine formation. Competing side reactions (e.g., N-alkylation) are minimized by using anhydrous conditions and controlled stoichiometry .
- Yield optimization : Use 20% TFA in DCM for 3 hours (95% yield) vs. HCl/MeOH (80–85% yield) .
Q. What evidence supports the compound’s potential as a kinase inhibitor in cancer research, and how do structural analogs compare?
- Biological activity : In vitro assays show IC₅₀ values of 0.5–2 µM against tyrosine kinases (e.g., EGFR). The pyrazine ring enhances π-π stacking with ATP-binding pockets .
- Comparative studies :
| Compound | Modification | IC₅₀ (EGFR) |
|---|---|---|
| Parent | None | 1.2 µM |
| Analog 1 | 4-Bromo substitution | 0.8 µM |
| Analog 2 | Piperidine N-methylation | >10 µM |
| Bromine substitution improves potency, while N-methylation reduces binding . |
Q. How can researchers resolve contradictions in reported cytotoxicity data across different cell lines?
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 1 µM in HeLa vs. 5 µM in MCF-7) may arise from cell-specific uptake or metabolic differences.
- Validation strategies :
Standardize assay protocols (e.g., MTT assay, 48-hour incubation).
Use isotopic labeling (³H-thymidine) to quantify DNA synthesis inhibition .
Cross-validate with siRNA knockdown of target kinases .
Q. What computational methods are effective for modeling the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina with crystal structures of kinase domains (PDB: 1M17). The pyrazine moiety shows strong binding affinity (-9.2 kcal/mol) via hydrophobic interactions .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. How do structural modifications to the pyrazine ring impact pharmacological properties?
- Key modifications :
- Electron-withdrawing groups (e.g., Cl at C5): Increase metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) but reduce solubility .
- Hydrophilic substituents (e.g., NH₂ at C3): Improve aqueous solubility (LogP from 2.1 to 1.4) but lower blood-brain barrier penetration .
- Design trade-offs : Balance potency, solubility, and bioavailability via QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
